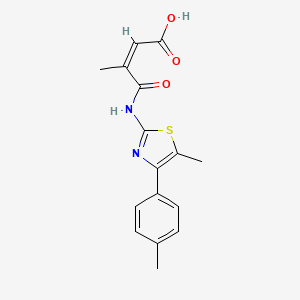

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are a core structural motif present in a wide range of natural products and exhibit a broad spectrum of biological activities .

Synthesis Analysis

Thiazole derivatives can be synthesized using various methods. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine has been reported .Molecular Structure Analysis

The molecular structure of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring. These substituents can significantly affect the biological outcomes .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be complex and varied, often depending on the specific substituents present on the thiazole ring .Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Complexation Studies

- Study of Metal Complexation : The properties of compounds related to (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid and their influence on the complexation of Zn(II), Mg(II), and Ca(II) were investigated using NMR spectroscopy, pH-potentiometry, and ESI-MS methods. The study found that these compounds demonstrate a strong tendency to form protonated multinuclear complexes (Matczak-Jon et al., 2010).

Heterocyclic Compound Synthesis

- Synthesis of Fused Heterocycles and Spiro Compounds : Research has focused on the reaction of compounds structurally similar to the specified acid with hydrogen peroxide, leading to the synthesis of imidazolo(2,1-b)thiadiazole derivatives, which are key materials for synthesizing various heterocycles including pyrrolo-thiadiazolo imidazole and pyridazinone (Rizk, 2012).

Antimicrobial Activities

- Development of Antimicrobial Compounds : Studies involving compounds akin to (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid have shown promising results in synthesizing benzothiazole-imino-benzoic acid ligands and their metal complexes, displaying significant antimicrobial activity against various bacterial strains (Mishra et al., 2019).

Luminescent Molecular Crystals

- Creation of Luminescent Materials : The compound has been used as a building block for organic molecular crystals with highly stable photoluminescence. These materials have demonstrated stability in photoluminescence over extended periods (Zhestkij et al., 2021).

Future Directions

properties

IUPAC Name |

(Z)-3-methyl-4-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9-4-6-12(7-5-9)14-11(3)22-16(17-14)18-15(21)10(2)8-13(19)20/h4-8H,1-3H3,(H,19,20)(H,17,18,21)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHOOXGFEUZCOH-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(=CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C(=C\C(=O)O)/C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917660.png)